molecular formula C24H22N4O4S B4331788 N-(2-METHOXY-4-NITROPHENYL)-2-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDE

N-(2-METHOXY-4-NITROPHENYL)-2-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B4331788
M. Wt: 462.5 g/mol
InChI Key: ZSWJZZOXNLKEMS-UHFFFAOYSA-N
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Description

N-(2-METHOXY-4-NITROPHENYL)-2-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a benzimidazole core, a nitrophenyl group, and a thioacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXY-4-NITROPHENYL)-2-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of the Phenylethyl Group: This step might involve alkylation reactions using phenylethyl halides.

    Attachment of the Thioacetamide Group: This can be done through nucleophilic substitution reactions.

    Incorporation of the Methoxy and Nitro Groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXY-4-NITROPHENYL)-2-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds could be explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2-METHOXY-4-NITROPHENYL)-2-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDE exerts its effects would depend on its specific application. For example:

    Molecular Targets: It might interact with specific enzymes or receptors.

    Pathways Involved: It could modulate signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXY-4-NITROPHENYL)-2-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDE: Similar compounds might include other benzimidazole derivatives with different substituents.

    Comparison: Compared to other similar compounds, this compound might offer unique properties due to its specific functional groups and structural arrangement.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2-[1-(2-phenylethyl)benzimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S/c1-32-22-15-18(28(30)31)11-12-20(22)25-23(29)16-33-24-26-19-9-5-6-10-21(19)27(24)14-13-17-7-3-2-4-8-17/h2-12,15H,13-14,16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWJZZOXNLKEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC3=CC=CC=C3N2CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-METHOXY-4-NITROPHENYL)-2-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-METHOXY-4-NITROPHENYL)-2-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2-METHOXY-4-NITROPHENYL)-2-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2-METHOXY-4-NITROPHENYL)-2-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2-METHOXY-4-NITROPHENYL)-2-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2-METHOXY-4-NITROPHENYL)-2-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDE

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